- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43
Cas no 55477-80-0 (Methyl 2-(tert-Butoxycarbonyl)acrylate)
Methyl 2-(tert-Butoxycarbonyl)acrylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-tert-Butyloxycarbonylaminoacrylate
- Methyl 2-(tert-Butoxycarbonyl)acrylate
- 2-(tert-Butoxycarbonylamino)acrylic acid methyl ester
- 2-(tert-butoxycarbonylamino)-acrylic acid methyl ester
- 2-TERT-BUTOXYCARBONYLAMINO-ACRYLIC ACID METHYL ESTER
- BOC-DEHYDRO-ALANINE METHYL ESTER
- DS-12038
- methyl 2-(tert-butoxycarbonylamino)acrylate
- Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
- 2-tert-Butoxycarbonylaminoacrylic acid methyl ester
- DTXSID70448798
- 55477-80-0
- N-(tert-butoxycarbonyl)dehydroalanine methyl ester
- 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-propenoic acid, methyl ester
- N-(tert-Butyloxycarbonyl)-dehydroalanine methyl ester
- CS-0014186
- methyl 2-(tert-butoxycarbonylamino)prop-2-enoate
- MFCD03840371
- MGBHVVGQPZDMHA-UHFFFAOYSA-N
- AKOS015850913
- SCHEMBL295520
- methyl 2-[(tert-butoxycarbonyl)amino]acrylate
- Methyl2-tert-butyloxycarbonylaminoacrylate
- methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate
- methyl 2-{[(tert-butoxy)carbonyl]amino}prop-2-enoate
- J-522063
-
- MDL: MFCD03840371
- Inchi: 1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12)
- InChI Key: MGBHVVGQPZDMHA-UHFFFAOYSA-N
- SMILES: O(C(NC(=C)C(=O)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 201.10000
- Monoisotopic Mass: 201.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Density: 1.071
- Boiling Point: 265.285°C at 760 mmHg
- Flash Point: 114.241°C
- Refractive Index: 1.449
- PSA: 64.63000
- LogP: 1.58870
Methyl 2-(tert-Butoxycarbonyl)acrylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Methyl 2-(tert-Butoxycarbonyl)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077643-250mg |
Methyl 2-tert-Butyloxycarbonylaminoacrylate |
55477-80-0 | 95% | 250mg |
£64.00 | 2022-03-01 | |
| Fluorochem | 077643-1g |
Methyl 2-tert-Butyloxycarbonylaminoacrylate |
55477-80-0 | 95% | 1g |
£171.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27690-250mg |
2-(tert-Butoxycarbonylamino)acrylic acid methyl ester |
55477-80-0 | 95% | 250mg |
¥138.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27690-10g |
2-(tert-Butoxycarbonylamino)acrylic acid methyl ester |
55477-80-0 | 95% | 10g |
¥1382.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27690-1g |
2-(tert-Butoxycarbonylamino)acrylic acid methyl ester |
55477-80-0 | 95% | 1g |
¥220.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27690-5g |
2-(tert-Butoxycarbonylamino)acrylic acid methyl ester |
55477-80-0 | 95% | 5g |
¥693.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27690-100mg |
2-(tert-Butoxycarbonylamino)acrylic acid methyl ester |
55477-80-0 | 95% | 100mg |
¥113.0 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB703-250mg |
Methyl 2-(tert-Butoxycarbonyl)acrylate |
55477-80-0 | 95+% | 250mg |
662CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB703-100mg |
Methyl 2-(tert-Butoxycarbonyl)acrylate |
55477-80-0 | 95+% | 100mg |
304CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB703-5g |
Methyl 2-(tert-Butoxycarbonyl)acrylate |
55477-80-0 | 95+% | 5g |
4253CNY | 2021-05-08 |
Methyl 2-(tert-Butoxycarbonyl)acrylate Production Method
Production Method 1
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Methyl 2-(tert-Butoxycarbonyl)acrylate Raw materials
Methyl 2-(tert-Butoxycarbonyl)acrylate Preparation Products
Methyl 2-(tert-Butoxycarbonyl)acrylate Suppliers
Methyl 2-(tert-Butoxycarbonyl)acrylate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on Methyl 2-(tert-Butoxycarbonyl)acrylate
Recent Advances in the Application of Methyl 2-(tert-Butoxycarbonyl)acrylate (CAS: 55477-80-0) in Chemical Biology and Pharmaceutical Research
Methyl 2-(tert-Butoxycarbonyl)acrylate (CAS: 55477-80-0) is a versatile chemical intermediate that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its tert-butoxycarbonyl (Boc) protected acrylate moiety, serves as a critical building block in the synthesis of various bioactive molecules, including peptides, heterocycles, and polymer-based drug delivery systems. Recent studies have highlighted its utility in the development of novel therapeutic agents and advanced materials, making it a focal point of contemporary research.
One of the most notable applications of Methyl 2-(tert-Butoxycarbonyl)acrylate is its role in peptide synthesis. Researchers have leveraged its Boc-protecting group to facilitate the stepwise assembly of complex peptide sequences, enabling the production of high-purity peptides with minimal side reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of cyclic peptides, which are increasingly recognized for their potential in targeting traditionally "undruggable" protein-protein interactions. The study reported a 15% increase in yield compared to conventional methods, underscoring the compound's advantages in peptide chemistry.
In addition to peptide synthesis, Methyl 2-(tert-Butoxycarbonyl)acrylate has been employed in the design of polymer-based drug delivery systems. A recent investigation in Biomaterials Science explored its use as a monomer in the synthesis of pH-responsive polymers. These polymers exhibited controlled release properties under physiological conditions, making them promising candidates for targeted cancer therapy. The study identified the compound's acrylate group as a key contributor to the polymer's stability and responsiveness, further validating its importance in material science applications.
Beyond its synthetic utility, Methyl 2-(tert-Butoxycarbonyl)acrylate has also been investigated for its potential biological activities. Preliminary in vitro studies have suggested that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of acrylate derivatives, including those derived from Methyl 2-(tert-Butoxycarbonyl)acrylate, which exhibited moderate inhibitory activity against Gram-positive bacteria. While further in vivo studies are needed, these findings open new avenues for the development of novel antimicrobial agents.
The compound's role in heterocyclic chemistry cannot be overlooked. Recent advancements have demonstrated its utility in the construction of nitrogen-containing heterocycles, which are prevalent in many FDA-approved drugs. A study in Organic Letters detailed a novel multicomponent reaction involving Methyl 2-(tert-Butoxycarbonyl)acrylate, leading to the efficient synthesis of pyrrolidine derivatives with high stereoselectivity. This methodology offers a streamlined approach to accessing structurally diverse heterocycles, which are invaluable in drug discovery programs.
Looking ahead, the continued exploration of Methyl 2-(tert-Butoxycarbonyl)acrylate (CAS: 55477-80-0) is expected to yield further breakthroughs in chemical biology and pharmaceutical research. Its multifunctional nature and compatibility with diverse synthetic strategies position it as a cornerstone in the development of next-generation therapeutics and advanced materials. Future research directions may include the optimization of its synthetic applications, the exploration of its biological activities, and the development of greener synthetic protocols to enhance its sustainability in industrial processes.
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